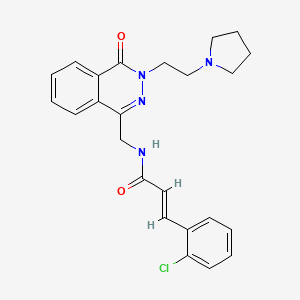

(E)-3-(2-chlorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide

Description

The compound (E)-3-(2-chlorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide is a structurally complex acrylamide derivative featuring:

- A 2-chlorophenyl group conjugated to an α,β-unsaturated acrylamide backbone.

- A 4-oxo-3,4-dihydrophthalazin-1-yl heterocyclic system, which is methyl-linked to the acrylamide nitrogen.

- A pyrrolidin-1-yl ethyl substituent at position 3 of the phthalazinone ring.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN4O2/c25-21-10-4-1-7-18(21)11-12-23(30)26-17-22-19-8-2-3-9-20(19)24(31)29(27-22)16-15-28-13-5-6-14-28/h1-4,7-12H,5-6,13-17H2,(H,26,30)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHONTBMROOAGSQ-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C=CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)/C=C/C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Formation of the acrylamide backbone: This can be achieved through the reaction of 2-chlorobenzaldehyde with an appropriate amine to form the corresponding imine, followed by reduction to yield the amine. The amine is then reacted with acryloyl chloride to form the acrylamide backbone.

Introduction of the pyrrolidinyl ethyl group: This step involves the alkylation of the acrylamide backbone with a pyrrolidine derivative, typically using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

Formation of the dihydrophthalazinyl moiety: This can be achieved through the cyclization of an appropriate hydrazine derivative with the acrylamide intermediate, followed by oxidation to form the dihydrophthalazinyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its ability to undergo various chemical reactions allows for the customization of material properties to meet specific industrial needs.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Acrylamide Derivatives

The compound is compared to acrylamide-based molecules with variations in substituents and heterocyclic systems (Table 1).

Table 1: Structural and Physicochemical Comparisons

* Molecular formula estimated based on IUPAC name: Likely C25H24ClN5O2.

Key Differentiators

Heterocyclic Core

- The target compound’s 4-oxo-3,4-dihydrophthalazin-1-yl system differs from pyrazolo-pyrimidinone (e.g., ) or imidazo-pyridine cores (e.g., ). Phthalazinones are known for π-stacking interactions in kinase binding pockets, whereas pyrazolo-pyrimidinones may favor different electronic profiles .

Chlorophenyl Substituent Position

- The 2-chlorophenyl group (ortho-substitution) introduces steric hindrance compared to 3- or 4-chlorophenyl analogs (e.g., ). This could reduce rotational freedom but enhance target selectivity in certain enzyme pockets .

Pyrrolidinylethyl Side Chain

- The pyrrolidin-1-yl ethyl group at position 3 of the phthalazinone enhances basicity and solubility relative to non-cyclic amines (e.g., propylamide in ). This substituent may improve blood-brain barrier penetration compared to morpholinyl or piperazinyl groups .

Acrylamide Backbone

- The (E)-acrylamide motif is conserved across analogs, but linkage to a methylene-phthalazinone (target) vs. direct heterocyclic attachment (e.g., ) alters conformational flexibility and hydrogen-bonding capacity .

Research Findings and Implications

Physicochemical Properties

- Estimated LogP for the target compound (~3.5) is higher than hydroxy-methoxyphenyl derivatives (e.g., , LogP ~2.8) due to the pyrrolidine’s hydrophobicity. This suggests balanced solubility and membrane permeability .

Biological Activity

(E)-3-(2-chlorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide, with CAS number 1448139-31-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 436.9 g/mol. The structure features a chlorophenyl group, a pyrrolidine moiety, and a phthalazinone derivative, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H25ClN4O2 |

| Molecular Weight | 436.9 g/mol |

| CAS Number | 1448139-31-8 |

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of phthalazinones have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. The compound may also interact with DNA or RNA synthesis pathways, leading to reduced tumor growth.

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound significantly reduces cell viability in various cancer cell lines, including breast and lung cancer cells.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. These studies suggest that the compound may be effective as part of a combination therapy for cancer treatment.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate that the compound has favorable absorption characteristics with moderate bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.